molecular formula C13H11F3OS B15148830 3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one

3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one

Cat. No.: B15148830
M. Wt: 272.29 g/mol
InChI Key: WQOUQVWIRDNADV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a sulfur source. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-Propyl-2-trifluoromethyl-4H-thiochromene-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thiochromene derivatives.

Properties

Molecular Formula

C13H11F3OS

Molecular Weight

272.29 g/mol

IUPAC Name

3-propyl-2-(trifluoromethyl)thiochromen-4-one

InChI

InChI=1S/C13H11F3OS/c1-2-5-9-11(17)8-6-3-4-7-10(8)18-12(9)13(14,15)16/h3-4,6-7H,2,5H2,1H3

InChI Key

WQOUQVWIRDNADV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC2=CC=CC=C2C1=O)C(F)(F)F

Origin of Product

United States

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